molecular formula C3H3N2O4- B1259098 Oxalurate

Oxalurate

Cat. No.: B1259098
M. Wt: 131.07 g/mol
InChI Key: UWBHMRBRLOJJAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalurate is the conjugate base of oxaluric acid;  major species at pH 7.3. It is a conjugate base of an oxaluric acid.

Scientific Research Applications

Transport and Metabolism Studies

  • Oxalurate Transport in Yeast : this compound is actively transported in yeast cells, such as Saccharomyces cerevisiae, via an energy-dependent system. This discovery is significant for understanding nutrient transport and metabolism in yeast (Cooper, McKelvey, & Sumrada, 1979).
  • This compound in Bacterial Metabolism : In Streptococcus faecalis, this compound serves as an energy source, inducing specific enzymes in the this compound catabolic pathway (Wauven, Simon, Slos, & Stalon, 1986).

Chemical and Structural Analysis

  • Potassium this compound Monohydrate : A study focusing on the crystal structure of potassium this compound monohydrate reveals insights into coordination chemistry and crystallography (Zhang, 2009).
  • Cs+ Ion Stabilization by this compound : this compound's role in stabilizing caesium ions in crystal structures demonstrates its potential in coordination chemistry and materials science (Isaia et al., 2021).
  • Glycinium this compound Structure : The crystal structure of glycinium this compound, along with its vibrational properties, has been studied, providing insights into the interactions and structural properties of organic compounds (Kavitha et al., 2017).

Biochemical and Medical Research

  • This compound in Neurology : Research has been conducted on the impact of this compound and related compounds in neurology, particularly in the context of drug-induced neuropathic pain and potential neuroprotective strategies (Meyer et al., 2011).
  • Contact Allergen Study : this compound derivatives have been identified as potential contact allergens, highlighting their significance in dermatological and toxicological studies (Nilsson et al., 2005).

This compound in Oxidative DNA Damage

  • Oxaluric Acid Formation : The formation of oxaluric acid from singlet oxygen-mediated oxidation of DNA bases has been explored, providing essential knowledge in the field of oxidative DNA damage and repair mechanisms (Duarte et al., 2000).

Properties

Molecular Formula

C3H3N2O4-

Molecular Weight

131.07 g/mol

IUPAC Name

2-(carbamoylamino)-2-oxoacetate

InChI

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9)/p-1

InChI Key

UWBHMRBRLOJJAA-UHFFFAOYSA-M

Canonical SMILES

C(=O)(C(=O)[O-])NC(=O)N

Synonyms

carbamoyloxamic acid
oxalurate
oxaluric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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